Cimetidine hydrochloride
Overview
Description
Synthesis Analysis
While specific details on the synthesis of cimetidine hydrochloride in the available literature are not directly highlighted, it is known that cimetidine is synthesized through a multi-step chemical process that involves the creation of an imidazole ring, which is crucial for its activity as an H2-receptor antagonist. The process involves key reactions that introduce the thiourea moiety, critical for its pharmacological activity. The literature emphasizes the drug's safety for short-term use based on extensive patient data and its effectiveness in treating gastrointestinal disorders due to its selective and competitive inhibition of histamine at H2 receptors (Kruss & Littman, 1978).
Molecular Structure Analysis
Cimetidine's effectiveness as a histamine H2-receptor antagonist is largely attributed to its unique molecular structure. The structure features an imidazole ring, essential for its activity, linked to a thiourea moiety. This configuration allows cimetidine to bind selectively to H2 receptors, inhibiting the action of histamine on gastric parietal cells, which reduces stomach acid production. The structure's specificity for H2 receptors over other histamine receptors is a key factor in its utility in treating peptic ulcers and related conditions.
Chemical Reactions and Properties
Cimetidine hydrochloride undergoes various chemical reactions, particularly those influencing its metabolism and interaction with other drugs. It is known to inhibit cytochrome P450 enzymes, affecting the metabolism of other drugs. This property, while contributing to its effectiveness in reducing stomach acid, also underlines the importance of monitoring for potential drug interactions (Sorkin & Darvey, 1983).
Scientific Research Applications
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Pharmaceutical Field - Treatment of Duodenal Ulcer
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Pharmaceutical Field - Histamine H2-receptor Antagonist
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Physics - Molecular Dynamics Studies
- Cimetidine base and Cimetidine hydrochloride, with similar structural skeletons but involving different molecular interactions (ionic vs. non-ionic), were characterized using broadband dielectric spectroscopy .
- The method of application involved BDS experiments performed at ambient and elevated pressures, combined with rheology and temperature-modulated calorimetry studies .
- The outcomes revealed significant discrepancies in the supercooled dynamics of both samples .
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Pharmaceutical Field - Intravenous Infusion Fluids
- Cimetidine hydrochloride was studied for its visual and chemical stabilities in solution with frequently prescribed large-volume parenteral fluids .
- The method of application involved adding Cimetidine hydrochloride aseptically to each of 22 intravenous fluid products in glass or polyvinyl chloride containers to final concentrations of 120 and 500 mg/100 ml .
- The outcomes showed that Cimetidine hydrochloride is visually and chemically stable for at least one week at ambient temperatures when combined with commonly used intravenous fluids in concentrations of 120 and 500 mg/100 of solution .
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Pharmaceutical Field - Total Nutrient Admixture
- Cimetidine hydrochloride was studied for its stability in a total nutrient admixture .
- The method of application involved preparing a total nutrient admixture composed of 5% amino acid injection, 20% dextrose injection, and 3% intravenous fat emulsion aseptically in four 2-L ethylene-vinyl acetate bags . Cimetidine hydrochloride injection was added to three of the admixtures to yield final cimetidine concentrations of 600, 1200, and 1800 mg per 1500 mL of admixture .
- The outcomes showed that cimetidine hydrochloride in concentrations up to 1800 mg per 1500 mL was stable for 24 hours at room temperature .
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Pharmaceutical Field - Gene Delivery
- Cimetidine has been demonstrated to act as a hydrophilic domain in cationic lipids and targetable to the gastric system by carrying reporter genes and therapeutic genes through in vitro transfection .
- The method of application is not specified in the source .
- The outcomes include successful in vitro transfection .
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Physics - Dielectric Behavior Studies
- Cimetidine base and Cimetidine hydrochloride, with similar structural skeletons but involving different molecular interactions (ionic vs. non-ionic), were characterized using broadband dielectric spectroscopy .
- The method of application involved BDS experiments performed at ambient and elevated pressures, combined with rheology and temperature-modulated calorimetry studies .
- The outcomes revealed significant discrepancies in the supercooled dynamics of both samples .
-
Chemistry - Plasmonic Nanoprobe
- A plasmonic nanoprobe exhibits highly sensitive detection of cimetidine at concentrations as low as 2.7 ng mL −1 and is capable of quantitative assay of cimetidine over a range of 3.3–65.6 ng mL −1 .
- The method of application is not specified in the source .
- The outcomes include the highly sensitive detection of cimetidine .
Safety And Hazards
Cimetidine may cause serious side effects, including signs of an allergic reaction such as hives, difficult breathing, swelling in your face or throat, or a severe skin reaction . It may also cause serious eye damage, allergy or asthma symptoms or breathing difficulties if inhaled, an allergic skin reaction, damage to fertility or the unborn child, and damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6S.ClH/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11;/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHCNBWLPSXHBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=NC)NC#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
73785-35-0 | |
Record name | Guanidine, N-cyano-N′′-methyl-N′-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73785-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10990302 | |
Record name | N-Cyano-N''-methyl-N'-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cimetidine hydrochloride | |
CAS RN |
70059-30-2, 71989-90-7 | |
Record name | Cimetidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70059-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidine, N-cyano-N′′-methyl-N′-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71989-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cimetidine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070059302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyano-N'-methyl-N''-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyano-N''-methyl-N'-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIMETIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF10491673 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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